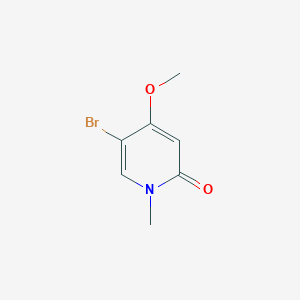![molecular formula C26H28N4O5 B2891945 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-67-6](/img/new.no-structure.jpg)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, an ethoxyphenyl group, and a pyrazolopyrazinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the pyrazolopyrazinone core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the ethoxyphenyl group: This can be achieved through nucleophilic substitution reactions, where the ethoxyphenyl group is introduced using suitable halides or sulfonates.
Introduction of the dimethoxyphenyl group: This step may involve the use of Friedel-Crafts acylation or alkylation reactions to attach the dimethoxyphenyl group to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.
Disruption of cellular processes: It may interfere with key cellular processes, such as DNA replication or protein synthesis, resulting in cytotoxic effects.
Modulation of signaling pathways: The compound could influence various signaling pathways, altering cellular responses and functions.
Comparación Con Compuestos Similares
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can be compared to other similar compounds, such as:
4-Methoxyphenethylamine: This compound shares a similar phenethylamine structure but lacks the pyrazolopyrazinone core, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)ethylamine: Another phenethylamine derivative, which includes a chlorophenyl group instead of the ethoxyphenyl group, leading to distinct reactivity and applications.
Propiedades
Número CAS |
941938-67-6 |
|---|---|
Fórmula molecular |
C26H28N4O5 |
Peso molecular |
476.533 |
Nombre IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C26H28N4O5/c1-4-35-20-8-6-19(7-9-20)21-16-22-26(32)29(13-14-30(22)28-21)17-25(31)27-12-11-18-5-10-23(33-2)24(15-18)34-3/h5-10,13-16H,4,11-12,17H2,1-3H3,(H,27,31) |
Clave InChI |
AIQCLEIPWLMYCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorobenzyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2891862.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2891864.png)


![2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2891869.png)
![1-(2-aminoethyl)-5-(4-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2891871.png)
![2-(2-Methoxyphenyl)-1-[5-(6-methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2891872.png)



![N-(prop-2-en-1-yl)-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2891881.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2891884.png)
